molecular formula C17H12F2N2O3 B2517348 3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide CAS No. 1421506-24-2

3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide

Cat. No.: B2517348
CAS No.: 1421506-24-2
M. Wt: 330.291
InChI Key: QUYHMJULAIGBHY-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a suitable base such as sodium hydride.

    Attachment of the 2,5-Difluorophenyl Group: The 2,5-difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the isoxazole derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Amine derivative.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: It is used as a tool compound to study various biological pathways.

    Chemical Biology: It is used to probe the function of specific proteins and enzymes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzyloxy)-N-(2,4-difluorophenyl)isoxazole-5-carboxamide
  • 3-(benzyloxy)-N-(3,5-difluorophenyl)isoxazole-5-carboxamide
  • 3-(benzyloxy)-N-(2,5-dichlorophenyl)isoxazole-5-carboxamide

Uniqueness

3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s biological activity, making it distinct from other similar compounds. The presence of the benzyloxy group also adds to its uniqueness by affecting its chemical reactivity and interaction with molecular targets.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c18-12-6-7-13(19)14(8-12)20-17(22)15-9-16(21-24-15)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYHMJULAIGBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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